3-(4-Methylanilino)indol-2-one
Overview
Description
3-(4-Methylanilino)indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with a 4-methylanilino group, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-Methylanilino)indol-2-one are not fully understood yet. Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and are important types of molecules in natural products .
Cellular Effects
The cellular effects of this compound are not well-documented. Indoles have been found to have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Indoles are known to interact with various biomolecules . For instance, indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Indoles are known to be involved in various metabolic processes .
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound is not well-documented. Indoles are known to be present in various parts of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylanilino)indol-2-one typically involves the reaction of 4-methylaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the indole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methylanilino)indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer and antimicrobial agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylanilino)indol-2-one involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Detailed studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-Aminoethyl)indole:
3-(4-Chloroanilino)indol-2-one: Similar structure with a chloro group instead of a methyl group.
Uniqueness
3-(4-Methylanilino)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylanilino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-methylphenyl)imino-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUOQQJYCOFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316010 | |
Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42407-86-3 | |
Record name | NSC298520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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